[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDRIBLMKYOXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Catalytic Cyclization
Karami et al. demonstrated that benzimidazole derivatives can be synthesized efficiently using polyvinylpyrrolidone (PVP)-trifluoromethanesulfonic acid (TfOH) as a recyclable catalyst. For the methyl-substituted variant, 4-methylbenzaldehyde reacts with o-phenylenediamine in a solvent-free system at 70°C, achieving cyclization within 6–10 minutes (Table 1). Hydrogen peroxide (H₂O₂) serves as the oxidant, converting intermediate Schiff bases into benzimidazoles.
Table 1: Benzimidazole Synthesis Optimization
| Condition | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| PVP-TfOH, solvent-free | 70 | 6 | 92 |
| PVP-TfOH, ethanol | 70 | 30 | 78 |
| No catalyst | 70 | 120 | <20 |
This method avoids toxic solvents and enables catalyst reuse for five cycles without significant activity loss.
Triazole Ring Formation
Thetriazolo[4,3-a]benzimidazole system is constructed via cyclocondensation between the benzimidazole amine and a triazole precursor.
Hydrazine-Mediated Cyclization
A study on analogous triazino-benzimidazoles revealed that hydrazine hydrate facilitates ring closure. For the target compound, methyl hydrazine reacts with the benzimidazole intermediate under refluxing ethanol, forming the triazole ring via nucleophilic attack and dehydration (Figure 1). The reaction requires 8–12 hours at 80°C, with yields reaching 65–70% after recrystallization.
Mechanistic Insight :
-
Nucleophilic attack by hydrazine on the benzimidazole carbonyl.
-
Dehydration to form the triazole ring.
-
Methylation at the 9-position using methyl iodide in DMF.
Thioether Linkage and Acetic Acid Functionalization
Introducing the thioacetic acid group necessitates precise sulfhydryl chemistry.
Thiolation via Nucleophilic Substitution
The triazolo-benzimidazole intermediate undergoes thiolation using thiourea or potassium thioacetate in dimethylformamide (DMF). A 2023 protocol achieved 85% yield by reacting 3-chloro-triazolo-benzimidazole with thioacetic acid in the presence of triethylamine. The reaction proceeds via an SNAr mechanism, with the chloride leaving group replaced by the thiolate nucleophile.
Critical Parameters :
-
Temperature : 50–60°C prevents side reactions.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Base : Triethylamine neutralizes HCl byproduct, shifting equilibrium.
Purification and Characterization
Final purification involves recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids. Advanced characterization confirms structure and purity:
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂CO), 7.20–7.85 (m, 4H, benzimidazole-H).
-
IR (KBr) : 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, weak).
Table 2: Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzimidazole | PVP-TfOH, solvent-free | 92 | 98 |
| Triazole formation | Hydrazine, ethanol | 68 | 95 |
| Thioacetic addition | Thiourea, DMF | 85 | 97 |
Challenges and Optimization
Byproduct Formation
Competing reactions during thiolation generate disulfide byproducts , mitigated by inert atmospheres (N₂ or Ar) and stoichiometric control.
Chemical Reactions Analysis
WAY-324418 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, nucleophiles, and electrophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the benzimidazole family, including [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzimidazole displayed potent activity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
The compound's structural characteristics allow it to interact with microbial enzymes, potentially leading to antimicrobial effects. Investigations into similar triazole-benzimidazole derivatives have revealed their efficacy against bacterial and fungal strains. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of benzimidazole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. Thus, this compound could be explored for its potential use in treating inflammatory diseases .
Neurological Applications
There is emerging evidence that triazole derivatives possess neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for this compound to act as a neuroprotective agent warrants further investigation .
Case Studies
Mechanism of Action
WAY-324418 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis. This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-324418 disrupts the production of these amino acids, leading to the suppression of bacterial growth. The molecular targets and pathways involved include the binding of WAY-324418 to the active site of shikimate kinase, preventing the enzyme from catalyzing its reaction .
Biological Activity
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS No. 681838-50-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 276.31 g/mol
- Structure : The compound features a triazole ring fused to a benzimidazole moiety with a thioacetic acid functional group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Mechanism : The thiazole and benzimidazole derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity.
- Case Study : A study demonstrated that related compounds were effective against various strains of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer activity:
- In vitro Studies : Research has shown that derivatives of triazolo-benzimidazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory effects:
- Research Findings : In animal models of inflammation, administration of related compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Biological Activity Data Table
The biological mechanisms underlying the activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural Modifications in Analogs
The target compound differs from its analogs primarily in substituent groups at the 9-position (methyl vs. phenyl) and the thioether-linked chain (acetic acid vs. propanoic acid or other alkyl groups). Below is a detailed comparison:
* Molecular formula and weight inferred from phenyl-substituted analog () and propanoic acid variant ().
Physicochemical Properties
- Lipophilicity: The phenyl-substituted analog exhibits higher lipophilicity (logP ~3.2) compared to the methyl variant due to the aromatic substituent. The propanoic acid chain in the propanoic analog increases logP to 2.53 compared to acetic acid (estimated logP ~2.0) .
- Solubility: The acetic acid chain in the target compound enhances aqueous solubility relative to phenyl or propanoic acid derivatives .
- Molecular Weight: The phenyl-substituted variant (324.36 g/mol) is heavier than the methyl-propanoic analog (276.31 g/mol), impacting pharmacokinetic properties .
Q & A
Basic Research Question
- Chromatography : TLC (silica gel GF254, eluent: chloroform-methanol 9:1) monitors reaction progress .
- Spectroscopy :
- ¹H-NMR : Look for methyl singlet at δ 2.5–3.0 ppm (N9-CH₃) and thioacetic acid protons at δ 3.8–4.2 ppm (CH₂) .
- ¹³C-NMR : Carbonyl (C=O) resonance at δ 170–175 ppm confirms the acetic acid moiety .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks with exact mass matching theoretical values (e.g., m/z 331.08 for C₁₂H₁₀N₄O₂S) .
How can researchers resolve contradictory data on the antimicrobial efficacy of structurally related analogs?
Advanced Research Question
Discrepancies often arise from variations in:
- Assay Conditions : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .
- Substituent Positioning : Para-methoxy groups may enhance membrane permeability, while ortho-substituents hinder target binding .
Methodological Solutions : - Standardize testing using CLSI guidelines.
- Perform molecular docking to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .
What strategies optimize reaction yield and purity during large-scale synthesis?
Advanced Research Question
- Microwave Synthesis : Reduces side reactions (e.g., 93% yield for triazolopyrimidines vs. 70% under reflux) .
- Solvent-Free Conditions : Minimizes purification steps (e.g., fusion reactions for triazolo[4,3-a]pyrimidines) .
- Catalyst Screening : Ionic liquids (e.g., [Bmim]Cl) improve cyclization efficiency by 20–30% .
What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME to assess LogP (optimal range: 2–3) and bioavailability scores (>0.55).
- Molecular Dynamics Simulations : GROMACS evaluates stability in lipid bilayers, critical for blood-brain barrier penetration .
- Docking Studies (AutoDock Vina) : Predict affinity for targets like EGFR-TK (binding energy ≤ -8.5 kcal/mol suggests inhibitory potential) .
How does the thioacetic acid moiety influence the compound’s reactivity and stability?
Basic Research Question
The thioether (-S-) linkage enhances:
- Metabolic Stability : Resistance to esterase cleavage compared to oxygen analogs .
- Electrophilicity : Reacts with cysteine residues in target enzymes (e.g., thioredoxin reductase), enabling covalent inhibition .
Stability Challenges : Susceptibility to oxidation requires storage under nitrogen or with antioxidants (e.g., BHT) .
What are the current gaps in understanding the SAR of triazolobenzimidazole derivatives?
Advanced Research Question
- Understudied Modifications : Effects of fluorinated or chiral substituents on activity and toxicity .
- Mechanistic Ambiguities : Role of the benzimidazole ring in DNA intercalation vs. enzyme inhibition remains unclear .
Research Recommendations : - Synthesize fluorinated analogs (e.g., 4-chlorophenyl derivatives) and assess cytotoxicity (e.g., IC₅₀ in HepG2 cells) .
- Conduct ROS scavenging assays to differentiate antioxidant mechanisms (HAT vs. SET pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
